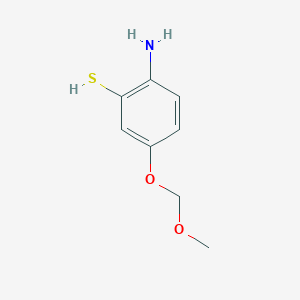![molecular formula C12H20BClN2 B14583584 1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine CAS No. 61373-22-6](/img/structure/B14583584.png)
1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine is a complex organic compound with a unique structure that includes a chloro group, a diethylamino group, and a dimethylboranamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine typically involves multiple steps, starting with the preparation of the core phenyl structure, followed by the introduction of the chloro and diethylamino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives.
Scientific Research Applications
1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenyl derivatives with chloro and diethylamino groups, such as 1-chloro-4-(diethylamino)benzene and N,N-dimethyl-4-(diethylamino)phenylborane.
Uniqueness
1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
61373-22-6 |
|---|---|
Molecular Formula |
C12H20BClN2 |
Molecular Weight |
238.57 g/mol |
IUPAC Name |
4-[chloro(dimethylamino)boranyl]-N,N-diethylaniline |
InChI |
InChI=1S/C12H20BClN2/c1-5-16(6-2)12-9-7-11(8-10-12)13(14)15(3)4/h7-10H,5-6H2,1-4H3 |
InChI Key |
KONZJGLRZMMSJM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)N(CC)CC)(N(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



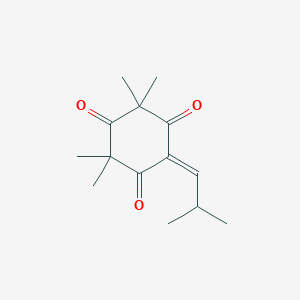
![3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl-](/img/structure/B14583517.png)

![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one](/img/structure/B14583522.png)
![1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine](/img/structure/B14583526.png)
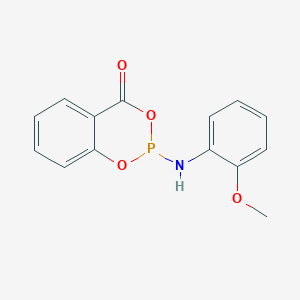
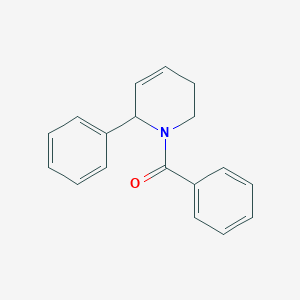
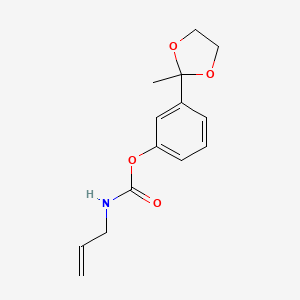
![6-Chloro-3-[(hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14583562.png)
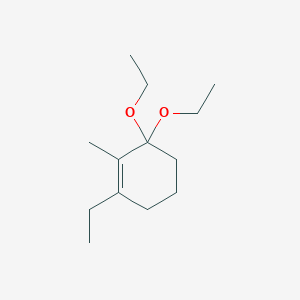
![(5-Chloro-2-{[(oxiran-2-yl)methyl]amino}phenyl)(phenyl)methanone](/img/structure/B14583567.png)
![3-[3-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14583575.png)
